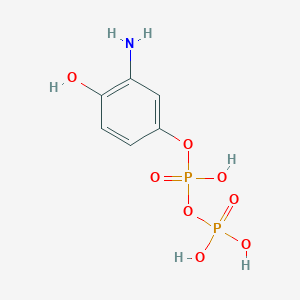
3-Amino-4-hydroxyphenyl trihydrogen diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-hydroxyphenyl trihydrogen diphosphate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features an amino group and a hydroxyl group attached to a phenyl ring, along with a trihydrogen diphosphate moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxyphenyl trihydrogen diphosphate typically involves the reaction of 3-Amino-4-hydroxyphenyl compounds with phosphoric acid derivatives under controlled conditions. The reaction is often carried out in an aqueous medium, with careful monitoring of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxyphenyl trihydrogen diphosphate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-Amino-4-hydroxyphenyl trihydrogen diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxyphenyl trihydrogen diphosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-hydroxyphenyl phosphate
- 4-Hydroxyphenyl trihydrogen diphosphate
- 3-Amino-4-hydroxyphenyl sulfate
Uniqueness
3-Amino-4-hydroxyphenyl trihydrogen diphosphate is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, along with the trihydrogen diphosphate moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C6H9NO8P2 |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
(3-amino-4-hydroxyphenyl) phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H9NO8P2/c7-5-3-4(1-2-6(5)8)14-17(12,13)15-16(9,10)11/h1-3,8H,7H2,(H,12,13)(H2,9,10,11) |
InChI Key |
JTYBUNIASFZRBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OP(=O)(O)OP(=O)(O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



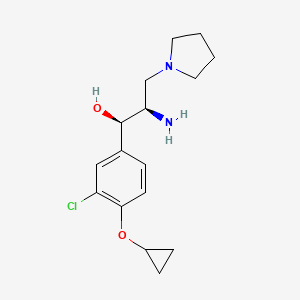
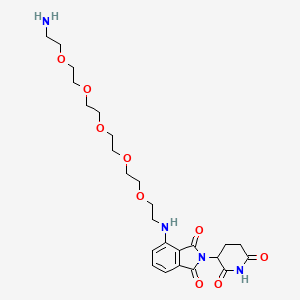


![tert-Butyl (R)-4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate](/img/structure/B13352921.png)
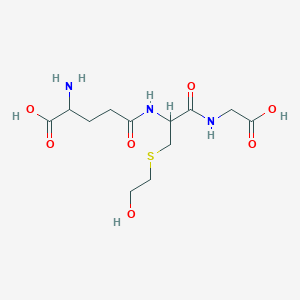
![2-(4-Phenoxyphenyl)-7-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13352933.png)


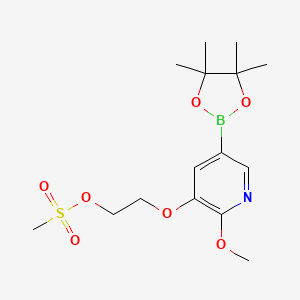
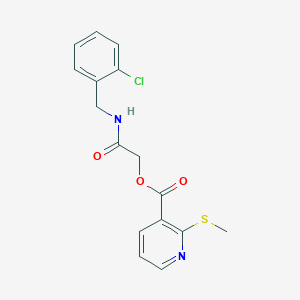
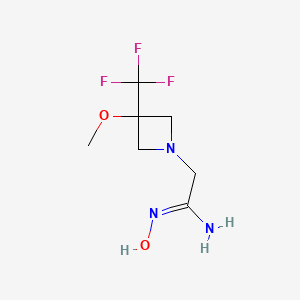
![N-(1-Cyanocyclohexyl)-2-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanamide](/img/structure/B13352976.png)
